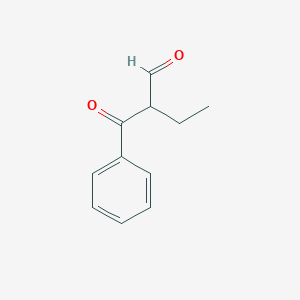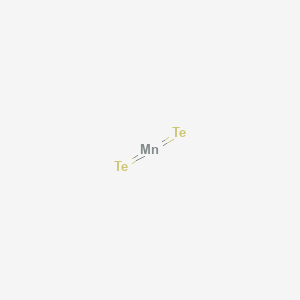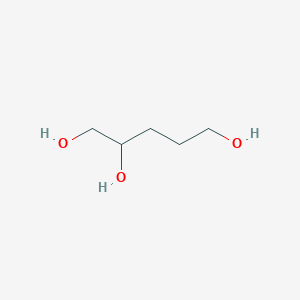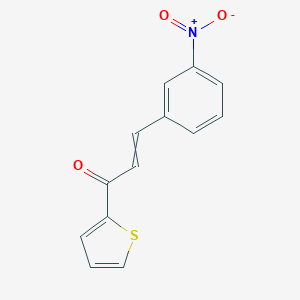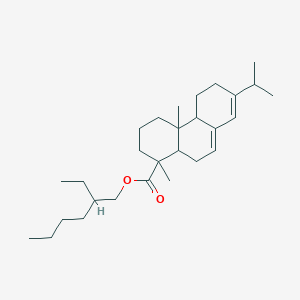
Copper ethanolamine complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper ethanolamine complex, also known as CuEA, is a coordination complex of copper and ethanolamine. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of copper ethanolamine complex varies depending on its application. In biochemistry, it can act as a model system to study the redox properties of copper-containing enzymes. In pharmacology, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. In materials science, it can act as a reducing agent to synthesize copper nanoparticles.
Biochemical and Physiological Effects:
Copper ethanolamine complex has been shown to have various biochemical and physiological effects. In biochemistry, it can bind to proteins and enzymes to modulate their activity. In pharmacology, it can induce apoptosis in cancer cells and inhibit tumor growth. In materials science, it can act as a reducing agent to synthesize copper nanoparticles with specific properties.
Vorteile Und Einschränkungen Für Laborexperimente
Copper ethanolamine complex has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis and purification, its stability in aqueous solutions, and its potential applications in various fields. Its limitations include its toxicity at high concentrations, its sensitivity to light and air, and its potential interference with other biological molecules.
Zukünftige Richtungen
The future directions of copper ethanolamine complex research include its potential applications in biomedicine, materials science, and environmental science. In biomedicine, it can be further investigated for its potential as an anticancer agent and its ability to modulate protein and enzyme activity. In materials science, it can be used as a precursor to synthesize copper nanoparticles with specific properties for various applications. In environmental science, it can be studied for its potential to remove heavy metals from contaminated water sources.
Conclusion:
In conclusion, copper ethanolamine complex is a coordination complex of copper and ethanolamine with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of copper ethanolamine complex in various fields and to develop new applications for this complex.
Synthesemethoden
Copper ethanolamine complex can be synthesized by reacting copper sulfate and ethanolamine in an aqueous solution. The reaction forms a blue-green complex which can be purified by recrystallization. The purity and yield of the complex can be improved by controlling the reaction conditions such as temperature, pH, and concentration.
Wissenschaftliche Forschungsanwendungen
Copper ethanolamine complex has been extensively studied and applied in various scientific fields. In biochemistry, it has been used as a model system to study the mechanism of copper-containing enzymes such as cytochrome c oxidase. In pharmacology, it has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, it has been used as a precursor to synthesize copper nanoparticles with controlled size and morphology.
Eigenschaften
CAS-Nummer |
14215-52-2 |
|---|---|
Produktname |
Copper ethanolamine complex |
Molekularformel |
C4H12CuN2O2 |
Molekulargewicht |
183.7 g/mol |
IUPAC-Name |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
InChI-Schlüssel |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Kanonische SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Andere CAS-Nummern |
14215-52-2 |
Synonyme |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






